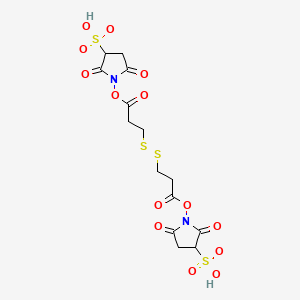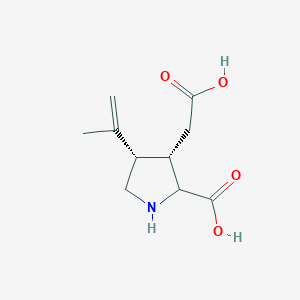![molecular formula C17H21N3O5 B7796142 diethyl 2-acetamido-2-(7H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B7796142.png)
diethyl 2-acetamido-2-(7H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-acetamido-2-(7H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-(7H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrrole-pyridine fused ring system, followed by acylation and esterification reactions to introduce the acetamido and diethyl ester groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-acetamido-2-(7H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetamido-2-(7H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl 2-acetamido-2-(7H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: These compounds share a similar fused ring structure and have been studied for their biological activities.
Pyrrolo[2,3-b]pyridines:
Uniqueness
Diethyl 2-acetamido-2-(7H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate is unique due to its specific functional groups and the combination of the pyrrole and pyridine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
diethyl 2-acetamido-2-(7H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-12-10-19-14-13(12)7-6-8-18-14/h6-8,10H,4-5,9H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWWNREJHXTSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=C2C1=CC=CN2)(C(=O)OCC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(CC1=CN=C2C1=CC=CN2)(C(=O)OCC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfanyl)propanoate](/img/structure/B7796059.png)
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one](/img/structure/B7796067.png)

![1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7796077.png)
![(3aR,4S,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B7796081.png)



![5-(2-ethoxyphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7796130.png)
![2-(2-ethoxyphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7796134.png)
![6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-1H-pteridin-4-one](/img/structure/B7796152.png)
![N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide](/img/structure/B7796155.png)

![methyl 2-oxo-2-(7H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B7796176.png)
